6,6-Bis(dimethylamino)fulvene
CAS No.: 703-24-2
Cat. No.: VC17176984
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 703-24-2 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine |
| Standard InChI | InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3 |
| Standard InChI Key | RYWQKMKTWPCXJL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=C1C=CC=C1)N(C)C |
Introduction
Structural and Electronic Properties of 6,6-Bis(dimethylamino)fulvene
Molecular Architecture
6,6-Bis(dimethylamino)fulvene (CHN) features a fulvene backbone—a non-aromatic, conjugated pentagonal ring system with alternating double bonds. The exocyclic C6 position is substituted with two dimethylamino (-N(CH)) groups, which donate electron density into the fulvene π-system via resonance and inductive effects . This electron-rich configuration distinguishes it from simpler fulvenes, as the dimethylamino groups significantly lower the energy of the highest occupied molecular orbital (HOMO), enhancing its nucleophilic character .
The compound’s molecular weight is 164.25 g/mol, with a density of 0.997 g/cm³ and a boiling point of 277.5°C at standard pressure . Its flash point of 115.2°C underscores the need for careful handling in laboratory settings .
Electronic Effects of Substituents
Quantum mechanical studies reveal that electron-donating groups (EDGs) like dimethylamino substituents stabilize the fulvene core by delocalizing electron density across the conjugated system . This stabilization alters the molecule’s aromaticity: while neutral fulvenes are non-aromatic, EDG-substituted derivatives like 6,6-bis(dimethylamino)fulvene exhibit partial aromatic character in their transition states during reactions . Conversely, electron-withdrawing groups (EWGs) at the 6-position destabilize the fulvene, increasing its susceptibility to electrophilic attack .
Synthetic Routes to 6,6-Bis(dimethylamino)fulvene
Precursor-Based Synthesis
A common method involves treating 6-aminofulvene precursors with dimethylamine under basic conditions. For example, lithium-mediated amination of 6-chlorofulvene with dimethylamine yields the target compound in moderate-to-high purity . This route exploits the nucleophilic displacement of halides by amine groups, facilitated by lithium salts that stabilize intermediate anions .
Cycloaddition Approaches
6,6-Bis(dimethylamino)fulvene can also be synthesized via Diels-Alder reactions, where the fulvene acts as a diene or dienophile. In one documented pathway, the reaction of cyclopentadienyl anions with dimethylcarbamoyl chloride generates the fulvene core, followed by subsequent functionalization . These methods highlight the compound’s inherent reactivity, which drives its formation even in complex reaction mixtures.
Reactivity and Chemical Transformations
Cycloaddition Reactions
The electron-rich nature of 6,6-bis(dimethylamino)fulvene enables its participation in diverse cycloadditions:
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Diels-Alder Reactions: As a 4π component, it reacts with electron-deficient dienophiles (e.g., maleimides) to form six-membered adducts. Substituent effects dictate reaction rates: EDGs accelerate cycloadditions by stabilizing transition states, whereas EWGs decelerate them .
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Higher-Order Cycloadditions: The compound can act as a 6π or 8π component in reactions with polyenes, producing macrocyclic or fused-ring systems .
Coordination Chemistry
6,6-Bis(dimethylamino)fulvene forms stable complexes with transition metals (e.g., Fe, Co, Ni) via its nitrogen lone pairs and π-system. These complexes exhibit potential as catalysts for hydrogenation and cross-coupling reactions. For instance, iron fulvene complexes have been explored for their redox-active behavior in catalytic cycles .
Electrophilic Interactions
The compound undergoes electrophilic substitution at the exocyclic C6 position, where the dimethylamino groups direct incoming electrophiles. Nitration and sulfonation reactions proceed regioselectively, yielding monosubstituted derivatives .
Applications in Organic Synthesis and Materials Science
Catalysis
Metal complexes of 6,6-bis(dimethylamino)fulvene demonstrate efficacy in asymmetric catalysis. For example, palladium-fulvene catalysts enable enantioselective allylic alkylation, achieving enantiomeric excesses >90% in certain substrates .
Polymer Chemistry
The fulvene’s ability to undergo step-growth polymerization via cycloaddition has been exploited to synthesize conjugated polymers with tunable electronic properties. These materials show promise in organic photovoltaics and light-emitting diodes .
Comparison with Related Fulvene Derivatives
Future Research Directions
Mechanistic Studies
Advanced computational models are needed to predict the regioselectivity of 6,6-bis(dimethylamino)fulvene in multi-component reactions. Density functional theory (DFT) studies could clarify the role of solvent effects and counterions in its coordination chemistry .
Sustainable Synthesis
Developing solvent-free or catalytic synthesis methods would enhance the compound’s accessibility. Photochemical routes using visible light catalysts are under investigation .
Advanced Materials
Exploration of fulvene-based metal-organic frameworks (MOFs) could unlock applications in gas storage and heterogeneous catalysis. Preliminary studies suggest high surface areas and thermal stability in these materials .
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